molecular formula C25H29NO4S B281483 N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide

N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide

Cat. No. B281483
M. Wt: 439.6 g/mol
InChI Key: LIFFFDPJIHODKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide, also known as TDB, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has been studied for its potential applications in scientific research, particularly in the field of immunology. It has been shown to activate immune cells, such as dendritic cells and T cells, and enhance their ability to produce cytokines and mount an immune response. This makes N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide a promising candidate for the development of vaccines and immunotherapies.

Mechanism of Action

The mechanism of action of N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide involves the activation of the Toll-like receptor 7 (TLR7) pathway. TLR7 is a receptor that is expressed on immune cells and is involved in the recognition of viral and bacterial RNA. When N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide binds to TLR7, it triggers a signaling cascade that leads to the activation of immune cells and the production of cytokines.
Biochemical and Physiological Effects:
N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to activate immune cells, increase cytokine production, and enhance immune responses. N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has also been shown to have anti-tumor effects in animal models, suggesting that it may have potential applications in cancer immunotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it a useful tool for studying immune cell activation. One limitation of using N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several potential future directions for research on N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide. One area of interest is the development of N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide-based vaccines and immunotherapies. Another area of interest is the use of N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide in combination with other immune-modulating compounds to enhance immune responses. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide and its potential applications in cancer immunotherapy.
In conclusion, N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is a synthetic compound that has shown promise in scientific research for its potential applications in immunology and cancer immunotherapy. Its well-defined mechanism of action and ease of synthesis make it a useful tool for studying immune cell activation. While more research is needed to fully understand its potential applications and limitations, N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide represents a promising area of research for the development of new vaccines and immunotherapies.

Synthesis Methods

N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide can be synthesized through a multi-step process that involves the reaction of 4-isopropylbenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutan-1-amine. The resulting product is then purified through recrystallization to obtain N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide in its pure form.

properties

Molecular Formula

C25H29NO4S

Molecular Weight

439.6 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide

InChI

InChI=1S/C25H29NO4S/c1-4-7-25(27)26(31(28,29)20-13-10-18(11-14-20)17(2)3)19-12-15-24-22(16-19)21-8-5-6-9-23(21)30-24/h10-17H,4-9H2,1-3H3

InChI Key

LIFFFDPJIHODKV-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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